molecular formula C27H26N2O6S B2401480 methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate CAS No. 847487-44-9

methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate

Cat. No.: B2401480
CAS No.: 847487-44-9
M. Wt: 506.57
InChI Key: XWQZSPZOWOAITL-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate is a benzothiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:

  • 3,4-dimethoxyphenyl group: Attached at position 2 of the benzothiazepin ring, contributing electron-donating methoxy substituents.
  • Methyl benzoate ester: Provides a polar terminus, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S/c1-33-21-13-10-18(14-22(21)34-2)24-15-26(31)29(20-6-4-5-7-23(20)36-24)16-25(30)28-19-11-8-17(9-12-19)27(32)35-3/h4-14,24H,15-16H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQZSPZOWOAITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine core. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for the development of new derivatives with tailored properties for specific applications.

Biology

Preliminary biological studies indicate that this compound exhibits potential bioactivity. It has been investigated for its role as an enzyme inhibitor, which could be significant in drug discovery processes. The interactions with specific enzymes suggest possible therapeutic targets that warrant further exploration in pharmacological studies.

Medicine

In the medical field, the compound's unique properties position it as a candidate for the treatment of various diseases. Its ability to modulate enzyme activity could be beneficial in developing therapies for conditions such as cancer or metabolic disorders. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy through in vitro and in vivo studies.

Industrial Applications

This compound is also being explored for its potential in material science. Its chemical stability and reactivity make it suitable for the development of advanced materials such as polymers and coatings. The compound's properties can be optimized for specific industrial applications through systematic modification of its structure.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on certain enzymes involved in cancer metabolism. These findings suggest a pathway for developing targeted cancer therapies.
  • Synthesis Optimization : A study focused on optimizing synthetic routes for producing this compound highlighted the use of microwave-assisted synthesis techniques to improve yield and reduce reaction times. This approach enhances the feasibility of large-scale production for research and industrial applications.
  • Material Development : Investigations into the use of this compound in polymer formulations revealed that incorporating it can enhance thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in industries requiring durable and heat-resistant products.

Mechanism of Action

The mechanism of action of methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, physicochemical properties, and synthetic pathways.

Comparison with Benzothiazepin Derivatives

Compound from : (2S,3R)-5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride (C₂₃H₂₇N₃O₅S·HCl, MW: 518.0 g/mol for free base).

  • Structural Differences: Substituents: The target compound has a 3,4-dimethoxyphenyl group versus 4-methoxyphenyl in . The additional methoxy group increases lipophilicity and steric bulk. Linker: The target’s acetamido group contrasts with the dimethylaminoethyl substituent in , altering hydrogen-bonding capacity and charge distribution. Terminal Group: Methyl benzoate ester (target) vs. acetate ester hydrochloride (), affecting solubility and stability .

Implications :

  • The 3,4-dimethoxyphenyl group may enhance binding affinity to hydrophobic pockets in biological targets compared to the single methoxy group.
  • The acetamido linker could improve metabolic stability over the dimethylaminoethyl group, which may undergo N-demethylation .
Comparison with Thiadiazole and Triazine Derivatives

Compound from :
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (C₁₈H₁₅N₃O₄S, MW: 369.4 g/mol).

  • Core Heterocycle : 1,3,4-thiadiazole (five-membered ring) vs. benzothiazepin (seven-membered ring).
  • Substituents : Both share a methyl benzoate ester, but ’s thiadiazole core includes a phenylcarbamoyl group, introducing additional hydrogen-bonding sites.

Compound from : Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆, MW: 567.4 g/mol).

  • Core Heterocycle : Triazine vs. benzothiazepin.
  • Substituents : Bromo and formyl groups in increase reactivity (e.g., susceptibility to nucleophilic attack) compared to the target’s ester and methoxy groups.

Implications :

  • The target’s benzothiazepin core may offer conformational flexibility for binding to allosteric sites .

Key Differences :

  • The target’s benzothiazepin core may require specialized ring-closure steps (e.g., cyclocondensation of thiols with imines), unlike thiadiazoles or triazines synthesized via SNAr reactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: Methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate C₃₀H₂₉N₂O₇S (hypothetical) 573.6 3,4-dimethoxyphenyl, acetamido, methyl benzoate
: Benzothiazepin acetate hydrochloride C₂₃H₂₇N₃O₅S·HCl 518.0 (free base) 4-methoxyphenyl, dimethylaminoethyl, acetate
: Thiadiazole-benzoate derivative C₁₈H₁₅N₃O₄S 369.4 Phenylcarbamoyl, thiadiazolylmethoxy
: Triazine derivative C₂₅H₁₉BrN₄O₆ 567.4 4-Bromo-2-formylphenoxy, 4-methoxyphenoxy

Biological Activity

Methyl 4-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate is a synthetic compound of interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazepine moiety and a dimethoxyphenyl group. Its molecular formula is C22H27N3O5C_{22}H_{27}N_{3}O_{5} with a molecular weight of approximately 385.5 g/mol. The presence of functional groups such as methoxy and amide contributes to its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biological pathways:

  • Antioxidant Activity : Studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies have shown that this compound has cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryDecreases pro-inflammatory cytokines in macrophages

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
  • Anti-inflammatory Mechanism : In an experiment involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound reduced the levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls. This suggests its potential use as an anti-inflammatory agent in conditions such as arthritis or chronic inflammation.

Q & A

Q. What are the optimal reaction conditions for synthesizing this benzothiazepin derivative?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 45–60°C), solvent choice (DMF or ethanol), and reaction time (1–24 hours). Key steps include cyclization of the benzothiazepin core and coupling with the acetamido-benzoate moiety. Reaction yields improve with anhydrous conditions and catalytic bases like sodium hydride .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

High-resolution NMR (1H/13C) is essential for verifying the benzothiazepin ring and acetamido linkage, while HPLC (C18 column, methanol/water mobile phase) ensures purity (>95%). Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches .

Q. What are the common impurities observed during synthesis?

Impurities include unreacted intermediates (e.g., 3,4-dimethoxyphenyl precursors) and byproducts from incomplete cyclization. For example, analogs like (2S,3S)-2-(4-methoxyphenyl)-4-oxo derivatives are documented as impurities in related benzothiazepins .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) via shake-flask methods. Stability studies under light, heat (40–60°C), and humidity (40–75% RH) are conducted using HPLC to monitor degradation over 14–30 days .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the benzothiazepin ring during synthesis?

Cyclization involves nucleophilic attack of a thiol group on an α,β-unsaturated ketone intermediate, followed by intramolecular lactam formation. Spectroscopic monitoring (NMR) reveals transient intermediates, while acetic anhydride acts as a dehydrating agent in later stages .

Q. How can researchers reconcile contradictory yield data from alternative synthetic routes?

Yields vary due to side reactions (e.g., over-oxidation of thiol groups or ester hydrolysis). Comparative studies using Design of Experiments (DoE) optimize parameters like reagent stoichiometry (1.0–1.2 equiv.) and solvent polarity. For example, DMF increases cyclization efficiency compared to THF .

Q. What advanced strategies are used for impurity profiling and quantification?

LC-MS/MS with a gradient elution system (0.1% formic acid in acetonitrile/water) identifies impurities at 0.1% levels. Structural elucidation employs tandem MS fragmentation and comparison with synthesized impurity standards (e.g., desmethyl analogs) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) simulates binding to calcium channels or protease active sites, leveraging X-ray crystallography data from related benzothiazepins. Density Functional Theory (DFT) calculates electrostatic potential maps to optimize substituent effects .

Q. What in vitro assays are recommended to evaluate its pharmacological potential?

Use calcium flux assays (Fluo-4 AM dye) for calcium channel modulation and enzyme inhibition studies (e.g., trypsin-like proteases). Dose-response curves (IC50) are generated at 1–100 μM, with cytotoxicity assessed via MTT assays on HEK293 cells .

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